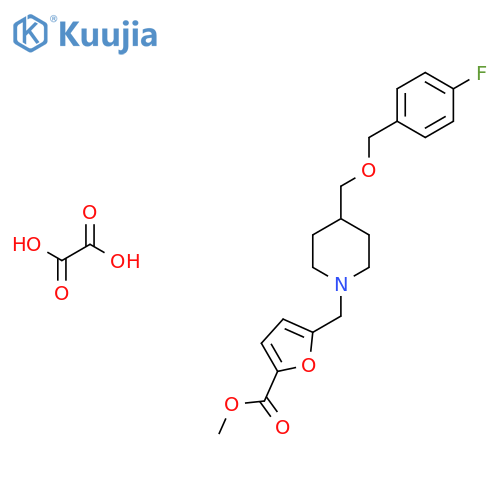Cas no 1396685-05-4 (methyl 5-(4-{(4-fluorophenyl)methoxymethyl}piperidin-1-yl)methylfuran-2-carboxylate; oxalic acid)

1396685-05-4 structure
商品名:methyl 5-(4-{(4-fluorophenyl)methoxymethyl}piperidin-1-yl)methylfuran-2-carboxylate; oxalic acid
methyl 5-(4-{(4-fluorophenyl)methoxymethyl}piperidin-1-yl)methylfuran-2-carboxylate; oxalic acid 化学的及び物理的性質
名前と識別子
-
- methyl 5-(4-{(4-fluorophenyl)methoxymethyl}piperidin-1-yl)methylfuran-2-carboxylate; oxalic acid
- F6111-1124
- methyl 5-[[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methyl]furan-2-carboxylate;oxalic acid
- 1396685-05-4
- methyl 5-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate
- AKOS026686873
- METHYL 5-[(4-{[(4-FLUOROPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)METHYL]FURAN-2-CARBOXYLATE; OXALIC ACID
- VU0532203-1
-
- インチ: 1S/C20H24FNO4.C2H2O4/c1-24-20(23)19-7-6-18(26-19)12-22-10-8-16(9-11-22)14-25-13-15-2-4-17(21)5-3-15;3-1(4)2(5)6/h2-7,16H,8-14H2,1H3;(H,3,4)(H,5,6)
- InChIKey: KQPNQSODDLQXCE-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)COCC1CCN(CC2=CC=C(C(=O)OC)O2)CC1.OC(C(=O)O)=O
計算された属性
- せいみつぶんしりょう: 451.16424495g/mol
- どういたいしつりょう: 451.16424495g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 32
- 回転可能化学結合数: 9
- 複雑さ: 505
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127Ų
methyl 5-(4-{(4-fluorophenyl)methoxymethyl}piperidin-1-yl)methylfuran-2-carboxylate; oxalic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6111-1124-5mg |
methyl 5-[(4-{[(4-fluorophenyl)methoxy]methyl}piperidin-1-yl)methyl]furan-2-carboxylate; oxalic acid |
1396685-05-4 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6111-1124-40mg |
methyl 5-[(4-{[(4-fluorophenyl)methoxy]methyl}piperidin-1-yl)methyl]furan-2-carboxylate; oxalic acid |
1396685-05-4 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F6111-1124-15mg |
methyl 5-[(4-{[(4-fluorophenyl)methoxy]methyl}piperidin-1-yl)methyl]furan-2-carboxylate; oxalic acid |
1396685-05-4 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F6111-1124-20mg |
methyl 5-[(4-{[(4-fluorophenyl)methoxy]methyl}piperidin-1-yl)methyl]furan-2-carboxylate; oxalic acid |
1396685-05-4 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6111-1124-5μmol |
methyl 5-[(4-{[(4-fluorophenyl)methoxy]methyl}piperidin-1-yl)methyl]furan-2-carboxylate; oxalic acid |
1396685-05-4 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6111-1124-1mg |
methyl 5-[(4-{[(4-fluorophenyl)methoxy]methyl}piperidin-1-yl)methyl]furan-2-carboxylate; oxalic acid |
1396685-05-4 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6111-1124-2mg |
methyl 5-[(4-{[(4-fluorophenyl)methoxy]methyl}piperidin-1-yl)methyl]furan-2-carboxylate; oxalic acid |
1396685-05-4 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6111-1124-30mg |
methyl 5-[(4-{[(4-fluorophenyl)methoxy]methyl}piperidin-1-yl)methyl]furan-2-carboxylate; oxalic acid |
1396685-05-4 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F6111-1124-3mg |
methyl 5-[(4-{[(4-fluorophenyl)methoxy]methyl}piperidin-1-yl)methyl]furan-2-carboxylate; oxalic acid |
1396685-05-4 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6111-1124-75mg |
methyl 5-[(4-{[(4-fluorophenyl)methoxy]methyl}piperidin-1-yl)methyl]furan-2-carboxylate; oxalic acid |
1396685-05-4 | 75mg |
$208.0 | 2023-09-09 |
methyl 5-(4-{(4-fluorophenyl)methoxymethyl}piperidin-1-yl)methylfuran-2-carboxylate; oxalic acid 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
1396685-05-4 (methyl 5-(4-{(4-fluorophenyl)methoxymethyl}piperidin-1-yl)methylfuran-2-carboxylate; oxalic acid) 関連製品
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
